molecular formula C9H11N3O B1630655 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Cat. No.: B1630655
M. Wt: 177.2 g/mol
InChI Key: YEUYKZLMAGACBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the reaction of enaminones with malononitrile. One common method includes the reaction of 3-dimethylamino-2-propenones with malononitrile in the presence of a base such as piperidine in ethanol. This reaction proceeds through a series of steps, including the formation of an intermediate dienamide, which can further cyclize under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts and optimized reaction conditions can enhance the yield and purity of the product. For instance, the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malononitrile, can be adapted for the synthesis of related compounds using hydrotalcite catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which are crucial for its photophysical properties. These processes involve the transfer of electrons within the molecule, leading to changes in its electronic state and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring precise control over electronic properties, such as in the development of nonlinear optical materials and sensors .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3

InChI Key

YEUYKZLMAGACBX-UHFFFAOYSA-N

SMILES

CN(C)C=CC(=C(C#N)C#N)OC

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of D1 (34 g, 250 mmol) in methanol (300 ml) was added N,N-dimethylformamide dimethyl acetal (44.68 g, 375 mmol). The reaction mixture was heated at reflux for 2 h. The mixture was then cooled to room temperature and a dark red solid precipitated upon cooling. The solid was filtered off, washed with cold methanol and dried in vacuo yielding compound D2 (16.2 g, 38%) as a red solid.
Name
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.68 g
Type
reactant
Reaction Step Two
Yield
38%

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